

performance validation of the Trasis QC1 against traditional QC methods

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Compound of Interest

Compound Name: *qc1*

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Trasis QC1: A Paradigm Shift in Radiopharmaceutical Quality Control?

A Comparative Guide to Performance Validation Against Traditional QC Methods

For Researchers, Scientists, and Drug Development Professionals

The landscape of radiopharmaceutical quality control (QC) is evolving, driven by the need for increased efficiency, enhanced safety, and robust compliance. In this context, the Trasis **QC1** emerges as a noteworthy innovation, promising a streamlined, "all-in-one" solution that challenges the conventions of traditional QC methodologies. This guide provides an objective comparison of the Trasis **QC1**'s automated approach against established QC techniques, supported by an analysis of the underlying experimental principles. While direct, peer-reviewed comparative performance data for the **QC1** remains largely unpublished, this document synthesizes available information to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

The Trasis **QC1** is a compact, automated system designed to perform a comprehensive suite of quality control tests on radiopharmaceuticals from a single sample. This integrated approach aims to significantly reduce the footprint, manual handling, and time required for QC compared to traditional methods, which typically involve a series of discrete instruments and manual

procedures. The core of the **QC1**'s methodology lies in the miniaturization and automation of established analytical techniques.

I. Comparison of Key QC Parameters

The following tables provide a comparative summary of the Trasis **QC1** and traditional QC methods for critical quality attributes of radiopharmaceuticals. It is important to note that the performance characteristics of the Trasis **QC1** are based on manufacturer claims and the intended design, as independent validation data is not widely available in published literature.

Table 1: Radiochemical Purity

Feature	Trasis QC1	Traditional Method (HPLC/TLC)
Methodology	Automated radio-High-Performance Liquid Chromatography (radio-HPLC) and/or radio-Thin-Layer Chromatography (radio-TLC) module.	Manual or semi-automated HPLC systems with a radioactivity detector; manual TLC plates with a scanner.
Analysis Time	Claimed to be significantly faster due to automation and integration.	Can be time-consuming, involving system setup, sample preparation, run time, and data analysis.
Sample Volume	Requires a small sample volume.	Variable, but generally requires larger volumes than integrated systems.
Operator Intervention	Minimal, primarily sample loading and initiating the sequence.	Significant, including sample preparation, system calibration, and data interpretation.
Data Integrity	Integrated data acquisition and reporting system enhances data integrity.	Data from multiple instruments may need to be manually compiled, increasing the risk of error.
Flexibility	May have predefined methods for specific tracers.	Highly flexible, allowing for extensive method development and optimization.

Table 2: Residual Solvents

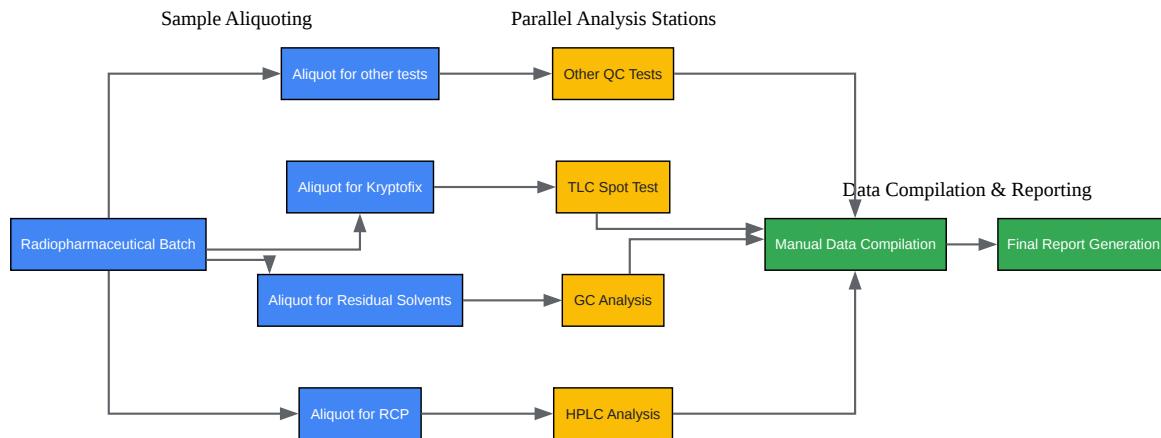
Feature	Trasis QC1	Traditional Method (Gas Chromatography - GC)
Methodology	Miniaturized Gas Chromatography (GC) module.	Standalone GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Analysis Time	Potentially faster cycle times due to miniaturization and automation.	Typically involves longer run times and system equilibration.
System Footprint	Integrated within the compact QC1 unit.	Requires a dedicated benchtop GC system.
Consumables	Utilizes proprietary or specific consumables for the module.	Requires a range of standard GC columns, gases, and vials.
Validation	Method validation is likely performed by the manufacturer for specific applications.	User is responsible for full method validation according to pharmacopeial guidelines.

Table 3: Kryptofix 2.2.2 Determination

Feature	Trasis QC1	Traditional Method (TLC Spot Test)
Methodology	Automated colorimetric spot test or a miniaturized analytical technique.	Manual application of the sample and a standard to a TLC plate, followed by development and visualization with an iodine chamber or specific reagents.
Subjectivity	Automated reading removes the subjective interpretation of spot size and color intensity.	Relies on visual comparison by the analyst, which can be subjective.
Quantitation	May offer semi-quantitative or quantitative results.	Primarily a limit test, providing a qualitative or semi-quantitative result.
Speed	Faster and less labor-intensive.	A relatively quick but manual procedure.
Documentation	Automatically records the result in the final report.	Requires manual documentation of the visual result.

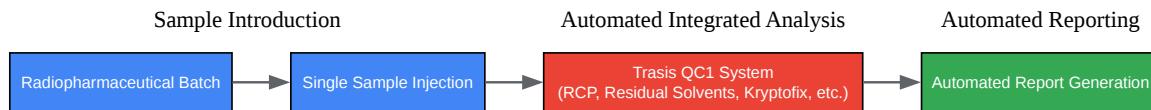
II. Experimental Workflows: A Visual Comparison

The following diagrams illustrate the conceptual workflows for performing a comprehensive QC analysis using traditional methods versus the streamlined approach of the Trasis **QC1**.



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Traditional QC Workflow



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Trasis QC1 Workflow

III. Detailed Methodologies of Traditional QC

To fully appreciate the consolidated approach of the Trasis **QC1**, it is essential to understand the individual traditional methods it aims to integrate.

A. Radiochemical Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of radiopharmaceutical QC.

- Principle: The sample is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, separating the components of the sample based on their affinity for the stationary and mobile phases. A radioactivity detector placed after the column measures the activity of the eluting compounds.
- Experimental Protocol:
 - System Preparation: Equilibrate the HPLC system with the specified mobile phase until a stable baseline is achieved.
 - Calibration: Calibrate the system with a known standard.
 - Sample Preparation: Dilute the radiopharmaceutical sample to an appropriate activity concentration.
 - Injection: Inject a defined volume of the sample onto the column.
 - Data Acquisition: Record the chromatogram, which shows peaks corresponding to the radiolabeled product and any radiochemical impurities.
 - Analysis: Integrate the peak areas to calculate the percentage of radiochemical purity.

B. Residual Solvents by Gas Chromatography

Gas Chromatography (GC) is the standard method for the analysis of residual solvents.

- Principle: The sample is vaporized and injected into a gaseous mobile phase (carrier gas) which carries it through a heated column. The components are separated based on their volatility and interaction with the stationary phase lining the column. A detector at the outlet of the column responds to the separated components.
- Experimental Protocol:

- System Preparation: Set the appropriate temperatures for the injector, column, and detector. Establish a stable flow of the carrier gas.
- Calibration: Prepare and run a series of standards containing known concentrations of the potential residual solvents.
- Sample Preparation: Accurately weigh or pipette the sample into a headspace vial and seal it.
- Injection: Place the vial in an autosampler, which heats the sample to drive the volatile solvents into the headspace. A sample of the headspace gas is then automatically injected into the GC.
- Data Acquisition: Record the chromatogram.
- Analysis: Identify and quantify the residual solvents by comparing the retention times and peak areas to the calibration standards.

C. Kryptofix 2.2.2 by TLC Spot Test

The determination of Kryptofix 2.2.2, a phase transfer catalyst used in the synthesis of many 18F-radiopharmaceuticals, is critical due to its toxicity.

- Principle: This is a colorimetric limit test performed on a Thin-Layer Chromatography (TLC) plate. The sample and a standard solution of Kryptofix are spotted on the plate. After development, the plate is exposed to iodine vapor or a specific staining reagent. The presence of Kryptofix is indicated by a colored spot.
- Experimental Protocol:
 - Plate Preparation: Draw a starting line on a TLC plate.
 - Spotting: Apply a small spot of the radiopharmaceutical sample and a spot of a Kryptofix standard solution (at the limit concentration) on the starting line.
 - Development: Place the plate in a developing chamber containing an appropriate solvent and allow the solvent to move up the plate.

- Visualization: Remove the plate, allow it to dry, and then place it in a chamber containing iodine crystals or spray it with an appropriate reagent.
- Analysis: Compare the intensity and size of the spot from the sample to that of the standard. The sample passes the test if the spot corresponding to Kryptofix is not more intense than the spot from the standard.

IV. Conclusion and Future Outlook

The Trasis **QC1** represents a significant step towards the automation and integration of radiopharmaceutical quality control. Its "sample-to-report" approach offers compelling advantages in terms of speed, simplicity, and safety by minimizing manual interventions and consolidating multiple analytical instruments into a single, compact unit.

However, the lack of extensive, independent, and peer-reviewed performance validation data is a current limitation for a direct quantitative comparison. For the broader scientific and drug development community to fully embrace such integrated systems, transparent and comprehensive data demonstrating equivalence or superiority to traditional, validated methods will be crucial. This data should encompass key analytical performance characteristics such as accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantitation (LOQ) for a variety of radiopharmaceuticals.

As the field of radiopharmacy continues to grow, with an increasing demand for novel tracers and personalized medicine, the need for rapid and reliable QC will only intensify. The Trasis **QC1** and similar integrated systems are poised to play a pivotal role in meeting this demand, provided their performance is rigorously validated and documented. Future studies directly comparing the **QC1** against traditional methods on a head-to-head basis will be invaluable in solidifying its position in the quality control workflow of modern radiopharmacies.

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